1-(Benzyloxy)-4-(2-methoxyethyl)benzene
Overview
Description
1-(Benzyloxy)-4-(2-methoxyethyl)benzene is a chemical compound with the molecular formula C16H18O2 . It has a molecular weight of 242.31 .
Synthesis Analysis
The synthesis of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene can involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene is represented by the formula C16H18O2 . This indicates that the molecule consists of 16 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
In the context of chemical reactions, 1-(Benzyloxy)-4-(2-methoxyethyl)benzene can undergo catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The result is a formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Polymerization Initiator and Transfer Agent
1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, is used as an initiator/transfer agent for cationic polymerizations. It shows unique behavior in its interaction with BCl3, indicating a complex formation between the ether and BCl3. This finding is vital in understanding the mechanism of ion formation in polymerization processes (Dittmer, Pask, & Nuyken, 1992).
Palladium-Catalyzed Synthesis
The compound plays a crucial role in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, offering a pathway for synthesizing substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins with good yields (Massacret et al., 1999).
Cyclocondensation and Encapsulation
1-Butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, closely related to 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, is involved in the catalytic cyclocondensation process. This leads to the formation of regioisomeric pillar[5]arenes and their acetonitrile inclusion compounds. The structural isomers of this process have shown the capability to encapsulate two CH3CN guest molecules (Kou et al., 2010).
Stationary Phases in Chromatography
The compound has been utilized in synthesizing stationary phases for gas-liquid chromatography. This application is crucial for the separation of positional isomers of di- and trisubstituted benzene (Naikwadi et al., 1980).
Light-Emitting Electrochemical Cells
1-Methyoxy-4-(2-ethylhexyoxy)benzene, a variant of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, is employed as an ion carrier and redox shuttle in polymer light-emitting electrochemical cells (LECs). This application demonstrates the material's potential in advanced lighting and display technologies (Yang et al., 2001).
Future Directions
The future directions for research on 1-(Benzyloxy)-4-(2-methoxyethyl)benzene could involve further exploration of its synthesis process, particularly the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
1-(2-methoxyethyl)-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULFJKBYCJBBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-(2-methoxyethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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